molecular formula C25H29N5O3S B2996968 1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1105218-85-6

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2996968
CAS No.: 1105218-85-6
M. Wt: 479.6
InChI Key: ORVJTLFURIJDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide involves multiple steps, starting from the appropriate pyridazine and piperidine derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Biological Activity

The compound 1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O3SC_{21}H_{25}N_{5}O_{3}S. Its structure features a pyridazine ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to its biological properties.

PropertyValue
Molecular Weight425.52 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and certain proteases, which are crucial in various physiological processes.
  • Cellular Signaling Modulation : The pyridazinyl moiety may modulate signaling pathways related to cell proliferation and apoptosis, potentially impacting cancer cell lines.

Antitumor Activity

Recent studies have indicated that the compound exhibits significant antitumor activity. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting growth:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)10.5
HeLa (Cervical)12.3

These findings suggest that the compound may act as a potential therapeutic agent for various cancers.

Anti-inflammatory Effects

In addition to its antitumor properties, the compound has been evaluated for anti-inflammatory effects. It demonstrated the ability to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages:

TreatmentNO Production (µM)
Control25.0
Compound (10 µM)15.0

This reduction indicates potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine and piperidine rings have been explored:

  • Pyridazine Substituents : Altering the position and nature of substituents on the pyridazine ring significantly affects potency against cancer cell lines.
  • Piperidine Modifications : Modifying the piperidine nitrogen can enhance solubility and bioavailability.

Case Studies

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound, revealing that specific modifications increased potency against FGFR inhibitors with IC50 values as low as 30 nM .
  • Inflammation Model : In vivo studies using murine models showed that administration of the compound reduced symptoms associated with rheumatoid arthritis by inhibiting pro-inflammatory cytokines .

Properties

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-18-4-2-3-5-22(18)23-10-11-24(29-28-23)30-16-13-20(14-17-30)25(31)27-15-12-19-6-8-21(9-7-19)34(26,32)33/h2-11,20H,12-17H2,1H3,(H,27,31)(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVJTLFURIJDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.